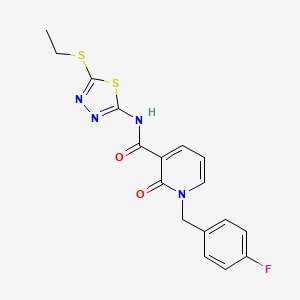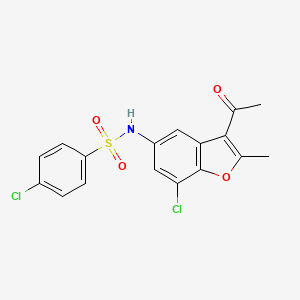![molecular formula C21H19N5O4 B2829416 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251621-32-5](/img/structure/B2829416.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo-pyrazine ring, and an acetamide group attached to a tolyl group (a methyl-substituted phenyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused-ring system. The triazolo-pyrazine ring system is a common motif in medicinal chemistry, often associated with a wide range of biological activities .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar acetamide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
a. 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors: Some functionalized 1,2,4-triazolo[4,3-a]pyridines have been investigated as inhibitors of 11β-HSD-1, an enzyme involved in cortisol metabolism. Modulating 11β-HSD-1 activity has implications for treating metabolic disorders and inflammation .
b. P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors: Certain 1,2,4-triazolo[4,3-a]pyridines have demonstrated inhibitory effects on P38α MAP kinase, a key player in cellular stress responses. These compounds hold promise for anti-inflammatory and anticancer drug development .
c. Antimalarial Agents: Interestingly, 1,2,4-triazolo[4,3-a]pyridines have shown efficacy as antimalarial agents. Their unique structure may contribute to disrupting the Plasmodium life cycle, making them potential candidates for malaria treatment .
Coordination Chemistry and Material Science
Beyond medicinal applications, 1,2,4-triazolo[4,3-a]pyridines find use in other scientific domains:
a. Coordination Chemistry: Researchers explore the coordination chemistry of these compounds due to their ability to form stable complexes with metal ions. These complexes have applications in catalysis, sensing, and materials science .
b. Material Chemistry: 1,2,4-triazolo[4,3-a]pyridines can serve as building blocks for designing functional materials. Their incorporation into polymers, nanoparticles, or supramolecular assemblies can lead to novel properties and applications .
- KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines
- Structure-Activity Relationships, Tolerability and Efficacy of TPDs
- A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines
- Oxidative C(sp3)–H functionalization of methyl-azaheteroarenes
- Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been investigated for their interaction with human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase . These targets play crucial roles in various biological processes, including inflammation and stress response.
Mode of Action
Some compounds in the same class have been found to intercalate dna , which can disrupt the normal functioning of cells and lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Biochemical Pathways
It’s worth noting that the inhibition of 11β-hydroxysteroid dehydrogenase-type 1 and p38 α map kinase can affect a variety of biochemical pathways, including those involved in inflammation, stress response, and cell proliferation .
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines .
Eigenschaften
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHBTDDWIVNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)
![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)


![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)
![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)
